molecular formula C11H11ClN2O B2594730 5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole CAS No. 1021436-49-6

5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole

Cat. No.: B2594730
CAS No.: 1021436-49-6
M. Wt: 222.67
InChI Key: GDLCYOGFXGYRBU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with a chloromethyl group and a 1-phenylethyl group

Synthetic Routes and Reaction Conditions:

    Cyclization Reaction: One common method involves the cyclization of appropriate hydrazides with chloromethyl ketones under acidic conditions to form the oxadiazole ring.

    Phenylethyl Substitution: The 1-phenylethyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of automated reactors to ensure consistent quality and scalability.

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming larger ring systems or fused heterocycles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Derivatives: Products from nucleophilic substitution reactions.

    Oxidized or Reduced Forms: Products from oxidation or reduction reactions.

    Cycloadducts: Products from cycloaddition reactions.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.

Biology and Medicine:

    Antimicrobial Agents: Investigated for its potential antimicrobial properties against various pathogens.

    Pharmaceutical Intermediates: Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the 1-phenylethyl group, resulting in different reactivity and applications.

    3-(1-Phenylethyl)-1,2,4-oxadiazole:

    5-(Methyl)-3-(1-phenylethyl)-1,2,4-oxadiazole: Substitution of the chloromethyl group with a methyl group, altering its reactivity.

Uniqueness: The presence of both the chloromethyl and 1-phenylethyl groups in 5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole provides a unique combination of reactivity and potential applications. The chloromethyl group allows for further functionalization, while the 1-phenylethyl group can enhance binding interactions in biological systems.

Properties

IUPAC Name

5-(chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8(9-5-3-2-4-6-9)11-13-10(7-12)15-14-11/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLCYOGFXGYRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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